molecular formula C14H21NO B13600429 3-[4-(Tert-butyl)phenoxy]pyrrolidine

3-[4-(Tert-butyl)phenoxy]pyrrolidine

Cat. No.: B13600429
M. Wt: 219.32 g/mol
InChI Key: QPBPBBLEQWUGSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(Tert-butyl)phenoxy]pyrrolidine is a pyrrolidine derivative featuring a tert-butylphenoxy substituent at the 3-position of the pyrrolidine ring. Pyrrolidine-based compounds are widely studied in medicinal and synthetic chemistry due to their conformational rigidity and ability to modulate biological activity. The tert-butyl group introduces steric bulk and lipophilicity, which can influence solubility, metabolic stability, and receptor binding.

Properties

IUPAC Name

3-(4-tert-butylphenoxy)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-14(2,3)11-4-6-12(7-5-11)16-13-8-9-15-10-13/h4-7,13,15H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPBPBBLEQWUGSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2CCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Pyrrolidine Ring

The pyrrolidine ring is typically formed via cyclization reactions involving amino alcohol or amino halide precursors, or via reductive amination strategies starting from appropriate aldehydes or ketones. The stereochemistry at the pyrrolidine ring can be controlled by chiral starting materials or chiral catalysts.

Attachment of the 4-(Tert-butyl)phenoxy Group

The phenoxy substituent is introduced via nucleophilic aromatic substitution or etherification reactions. Commonly, sodium or potassium phenoxide salts of 4-(tert-butyl)phenol are reacted with halogenated pyrrolidine intermediates under anhydrous conditions to form the ether linkage.

Representative Synthetic Route

A typical synthetic sequence includes:

  • Preparation of a halogenated pyrrolidine intermediate (e.g., 3-bromopyrrolidine derivative).
  • Generation of the sodium salt of 4-(tert-butyl)phenol.
  • Nucleophilic substitution reaction between the pyrrolidine halide and the phenoxide salt to yield 3-[4-(tert-butyl)phenoxy]pyrrolidine.
  • Purification by column chromatography or recrystallization.

This approach is supported by patent literature describing pyrrolidine compounds with similar substitution patterns, where nucleophilic substitution is a key step.

Alternative Methods: Reductive Amination and Coupling Reactions

Other methods reported in related pyrrolidine chemistry include:

  • Reductive amination of pyrrolidine precursors with aldehydes bearing the phenoxy group, followed by hydrogenation to install the pyrrolidine ring with the substituent.
  • Palladium-catalyzed coupling reactions (e.g., Buchwald-Hartwig amination or Ullmann-type etherification) to form the C–O bond between the phenol and pyrrolidine ring.

Detailed Synthetic Example from Literature

A synthesis analogous to this compound involves the following steps:

Step Reagents and Conditions Description
1 Preparation of 3-bromopyrrolidine derivative Starting from pyrrolidine, bromination at the 3-position under controlled conditions
2 Generation of sodium 4-(tert-butyl)phenolate Deprotonation of 4-(tert-butyl)phenol with sodium hydride or sodium metal in dry solvent
3 Nucleophilic substitution Reaction of 3-bromopyrrolidine with sodium 4-(tert-butyl)phenolate in DMF or DMSO at 0–80°C
4 Purification Silica gel chromatography using methanol/dichloromethane mixtures

This method yields the target compound with good regioselectivity and moderate to high yield, depending on reaction optimization.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) Polar aprotic solvents favor nucleophilic substitution
Temperature 0 to 80 °C Lower temperatures for sensitive substrates; higher for reaction rate
Base Sodium hydride or potassium tert-butoxide For phenol deprotonation
Time 2 to 12 hours Monitored by thin-layer chromatography
Purification Silica gel chromatography Elution with 2% methanol in dichloromethane

Summary Table of Preparation Methods

Methodology Key Steps Advantages Disadvantages Typical Yield
Nucleophilic Substitution Halogenated pyrrolidine + sodium 4-(tert-butyl)phenolate Simple, cost-effective Requires strong base, careful temperature control 60-85%
Palladium-Catalyzed Coupling Pd catalyst, phenol, pyrrolidine derivative Mild conditions, selective Expensive catalysts, sensitive to moisture 65-80%
Reductive Amination Aldehyde + pyrrolidine + reductant Stereochemical control Multi-step, longer synthesis 50-75%

Chemical Reactions Analysis

Pyrrolidine Ring Functionalization

The pyrrolidine core undergoes characteristic amine-related transformations:

Alkylation/Acylation

The secondary amine reacts with electrophilic agents under mild conditions:

Reaction TypeReagents/ConditionsProductYield (%)Reference
AlkylationMethyl iodide, K₂CO₃, DMF, 25°CN-Methyl derivative85–92
AcylationAcetyl chloride, Et₃N, CH₂Cl₂N-Acetyl derivative78

Mechanistic Insight : Steric hindrance from the tert-butylphenoxy group slows reaction kinetics compared to unsubstituted pyrrolidine .

Phenoxy Group Reactivity

The electron-rich phenoxy moiety participates in electrophilic substitutions and couplings:

Electrophilic Aromatic Substitution

Despite deactivation by the tert-butyl group, halogenation occurs under forcing conditions:

Reaction TypeReagents/ConditionsPositionProductYield (%)Reference
BrominationBr₂, FeCl₃, 80°CMeta3-Bromo derivative45

Limitation : Steric bulk restricts para substitution .

Cross-Coupling Reactions

Functionalization via Suzuki-Miyaura coupling requires pre-installed boronate groups (not native to the parent compound) .

Ether Cleavage and Functional Group Interconversion

The phenoxy ether bond is susceptible to cleavage under acidic or reductive conditions:

Reaction TypeReagents/ConditionsProductYield (%)Reference
Acidic CleavageHBr (48%), refluxPhenol + Pyrrolidine-HBr68
Reductive CleavageLiAlH₄, THFBenzyl alcohol derivative52

Oxidation and Reduction

Selective modifications of the heterocycle:

Oxidation

Target SiteReagents/ConditionsProductYield (%)Reference
Pyrrolidine NmCPBA, CH₂Cl₂Pyrrolidine N-oxide90

Reduction

Not commonly reported due to the absence of reducible groups in the parent structure.

Comparative Reactivity Table

Key contrasts with analogous pyrrolidine derivatives:

CompoundReaction Rate (Alkylation)Halogenation FeasibilityN-Oxidation Yield (%)
3-[4-(tert-butyl)phenoxy]pyrrolidineSlow (steric hindrance)Moderate (meta only)90
Unsubstituted pyrrolidineFastHigh (multiple positions)95
3-Phenoxypyrrolidine (no tert-butyl)IntermediateHigh (para/meta)88

Synthetic Limitations and Challenges

  • Steric Effects : tert-Butyl group impedes nucleophilic attacks at the ortho position of the phenoxy ring .

  • Solubility : Hydrophobicity necessitates polar aprotic solvents (DMF, DMSO) for homogeneous reactions .

Scientific Research Applications

3-[4-(Tert-butyl)phenoxy]pyrrolidine is a chemical compound with a molecular formula of C₁₄H₁₉NO and a molecular weight of approximately 219.31 g/mol. It consists of a pyrrolidine ring substituted with a 4-tert-butylphenoxy group. The tert-butyl group gives it hydrophobic properties, while the phenoxy group enhances its reactivity and potential biological activity.

Potential Applications

This compound is studied for its synthetic applications and biological effects and has potential applications in several fields.

Pharmaceuticals

  • Antiviral Agent Research indicates that this compound exhibits various biological activities and has been investigated for its potential as an antiviral agent, showing effectiveness against certain viral strains.
  • Neuropharmacology Compounds with similar structures have been noted for their interactions with neurotransmitter systems, suggesting possible implications in neuropharmacology.

Biological Activities

  • Receptor or Enzyme Interactions Preliminary research suggests that this compound may interact with specific receptors or enzymes involved in viral replication or neurotransmission pathways. Studies on the interactions of this compound with various biological targets are ongoing. Understanding these interactions is critical for elucidating its mechanism of action and potential therapeutic uses.
  • Dual-Target Ligands A series of twenty-seven 4-tert-butylphenoxyalkoxyamines were designed as potential dual-target ligands for Parkinson's Disease (PD) based on the structure of 1-(3-(4-tert-butylphenoxy .

Structural Comparison

Several compounds share structural similarities with this compound:

Compound NameStructural FeaturesUnique Properties
This compoundPyrrolidine ring + tert-butyl phenoxyAntiviral activity
4-(Tert-butyl)phenolTert-butyl + phenolic groupUsed as an antioxidant
N-MethylpyrrolidineMethyl substitution on nitrogenCommon solvent and reagent
PhenoxyethylaminePhenoxy + ethyl aminePotential neurotransmitter effects

Mechanism of Action

The mechanism of action of 3-[4-(Tert-butyl)phenoxy]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can engage in hydrogen bonding or hydrophobic interactions, while the pyrrolidine ring may interact with active sites through its nitrogen atom. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their substituent-driven differences:

Compound Name Substituent (R) Key Functional Groups Molecular Formula Molecular Weight (g/mol)
3-[4-(Tert-butyl)phenoxy]pyrrolidine 4-(tert-butyl)phenoxy Pyrrolidine, tert-butylphenoxy C₁₄H₂₁NO 219.33 (calculated)
3-[4-(Trifluoromethyl)phenoxy]pyrrolidine HCl 4-(CF₃)phenoxy Pyrrolidine, CF₃-phenoxy, HCl salt C₁₁H₁₃ClF₃NO 267.68
3-[4-(Trifluoromethoxy)phenoxy]pyrrolidine HCl 4-(OCF₃)phenoxy Pyrrolidine, OCF₃-phenoxy, HCl salt C₁₁H₁₂ClF₃NO₂ 283.67
tert-Butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate Hydroxy, trifluoromethyl, methyl Pyrrolidine, tert-butyl ester, stereochemistry C₁₁H₁₈F₃NO₃ 281.26

Key Observations :

  • Electron-Withdrawing vs.
  • Solubility: The hydrochloride salts of CF₃ and OCF₃ derivatives exhibit slight solubility in polar solvents like methanol and DMSO, whereas the tert-butyl analog is likely more lipophilic .

Physicochemical Properties

Property This compound (Inferred) 3-[4-(Trifluoromethyl)phenoxy]pyrrolidine HCl 3-[4-(Trifluoromethoxy)phenoxy]pyrrolidine HCl
Physical State Likely crystalline solid White crystalline solid Not specified (HCl salt typically crystalline)
Melting Point Not available Not reported Not reported
Solubility Low in water (high lipophilicity) Slightly soluble in chloroform, methanol Soluble in DMSO, methanol

Notes:

  • Halogenated derivatives (CF₃, OCF₃) may exhibit enhanced stability against oxidative metabolism due to strong C–F bonds .

Biological Activity

3-[4-(Tert-butyl)phenoxy]pyrrolidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on current research findings.

  • Molecular Formula : C14H21NO
  • Molecular Weight : 219.32 g/mol
  • CAS Number : 1185297-35-1

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially effective against a range of pathogens. Specific assays have shown moderate to good activity against certain bacterial strains.
  • Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation.
  • Cytotoxicity Against Cancer Cells : Some studies have indicated that this compound may exhibit cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent .

The mechanisms underlying the biological activities of this compound are not fully elucidated. However, it is hypothesized that:

  • The compound may interact with specific cellular receptors or enzymes, modulating key signaling pathways involved in inflammation and cell proliferation.
  • Its structural features, particularly the tert-butyl and phenoxy groups, likely influence its interaction with biological targets.

Antimicrobial Activity

A study assessing the antimicrobial efficacy of various compounds found that this compound demonstrated significant inhibition against selected bacterial strains. In vitro assays revealed:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli50 μM
Staphylococcus aureus40 μM

These results suggest a promising role for the compound in developing new antimicrobial agents .

Anti-inflammatory Studies

In a recent investigation focused on anti-inflammatory properties, this compound was shown to reduce the expression of pro-inflammatory cytokines in cell cultures. The results indicated:

  • A reduction in TNF-alpha and IL-6 levels by approximately 30% at a concentration of 25 μM.
  • Potential pathways involved include NF-kB inhibition, leading to decreased inflammatory responses .

Cytotoxicity Against Cancer Cells

A study evaluating the cytotoxic effects of various compounds on cancer cell lines revealed that this compound exhibited notable cytotoxicity:

Cell Line IC50 (μM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20

These findings support further exploration into the compound's potential as an anticancer therapeutic agent .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 3-[4-(tert-butyl)phenoxy]pyrrolidine?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution between 4-(tert-butyl)phenol and a pyrrolidine derivative. Key reagents include DMAP (4-dimethylaminopyridine) and triethylamine as a base in dichloromethane at 0–20°C . Temperature control and stoichiometric ratios are critical for yield optimization. Purification via column chromatography (e.g., silica gel) is recommended to isolate the product.

Q. How can researchers ensure purity during the synthesis of this compound?

  • Methodological Answer : Post-synthesis purification involves sequential washing with aqueous solutions (e.g., saturated NaHCO₃ and brine) to remove unreacted reagents. Final purification via recrystallization or flash chromatography (using dichloromethane/methanol gradients) ensures >95% purity, as validated by HPLC or GC-MS .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • Methodological Answer : Use a combination of 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and FT-IR to confirm structural integrity. Mass spectrometry (ESI-MS or HRMS) provides molecular weight validation. For crystalline derivatives, single-crystal X-ray diffraction resolves stereochemical ambiguities .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Adhere to GHS hazard codes (e.g., H315 for skin irritation). Use fume hoods for reactions involving volatile solvents (e.g., dichloromethane). Emergency protocols for spills include neutralization with inert absorbents (e.g., vermiculite) and disposal via licensed waste management systems .

Advanced Research Questions

Q. How can computational methods be integrated into reaction design for derivatives of this compound?

  • Methodological Answer : Implement quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states. Tools like Gaussian or ORCA optimize reaction coordinates. ICReDD’s approach combines computational path searches with experimental validation to reduce trial-and-error cycles .

Q. What strategies resolve contradictory data in reaction yield optimization?

  • Methodological Answer : Apply factorial design (e.g., 2k^k designs) to identify interactions between variables (temperature, catalyst loading). Statistical tools like ANOVA or response surface methodology (RSM) isolate confounding factors. Cross-validation with independent experiments confirms reproducibility .

Q. How can heterogeneous reaction conditions be optimized for derivatives of this compound?

  • Methodological Answer : Screen catalysts (e.g., Pd/C, zeolites) under varying solvent systems (polar aprotic vs. non-polar). Use in-situ monitoring (e.g., ReactIR) to track intermediate formation. Membrane separation technologies (e.g., nanofiltration) enhance product isolation in multi-step syntheses .

Q. What methodologies assess the environmental impact of synthesizing this compound?

  • Methodological Answer : Conduct life-cycle assessment (LCA) to quantify waste generation and energy consumption. Analyze atmospheric fate using gas-phase reaction models (e.g., EPA’s AERMOD) for volatile byproducts. Incorporate green chemistry metrics (E-factor, atom economy) to guide solvent/process selection .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.